

Spectroscopic and Structural Elucidation of 2-(4-Bromophenyl)furan: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Bromophenyl)furan

Cat. No.: B086049

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(4-Bromophenyl)furan**. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Compound Information

Property	Value
Chemical Name	2-(4-Bromophenyl)furan
CAS Number	14297-34-8
Molecular Formula	C ₁₀ H ₇ BrO
Molecular Weight	223.07 g/mol
Appearance	Off-white solid
Melting Point	83-84.5 °C

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for **2-(4-Bromophenyl)furan**, the following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the furan and bromophenyl rings.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.55	Doublet (d)	2H	H-2', H-6' (Bromophenyl)
~7.50	Doublet (d)	2H	H-3', H-5' (Bromophenyl)
~7.45	Doublet of doublets (dd)	1H	H-5 (Furan)
~6.70	Doublet of doublets (dd)	1H	H-3 (Furan)
~6.45	Doublet of doublets (dd)	1H	H-4 (Furan)

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will display signals for the ten carbon atoms of the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~154.0	C-2 (Furan)
~142.5	C-5 (Furan)
~131.8	C-3', C-5' (Bromophenyl)
~130.0	C-1' (Bromophenyl)
~127.5	C-2', C-6' (Bromophenyl)
~121.0	C-4' (Bromophenyl)
~111.8	C-4 (Furan)
~106.0	C-3 (Furan)

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds, as well as the C-O and C-Br bonds.

Predicted Wavenumber (cm^{-1})	Bond Vibration
3100-3000	Aromatic C-H stretch
1600-1450	Aromatic C=C stretch
1250-1020	C-O-C stretch (furan ring)
1070	C-Br stretch
850-750	C-H out-of-plane bend

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M^+ and $M+2$ peaks in an approximate 1:1 ratio) will be observed.

m/z	Assignment
222/224	$[M]^+$ (Molecular ion)
143	$[M - Br]^+$
115	$[M - Br - CO]^+$

Experimental Protocols

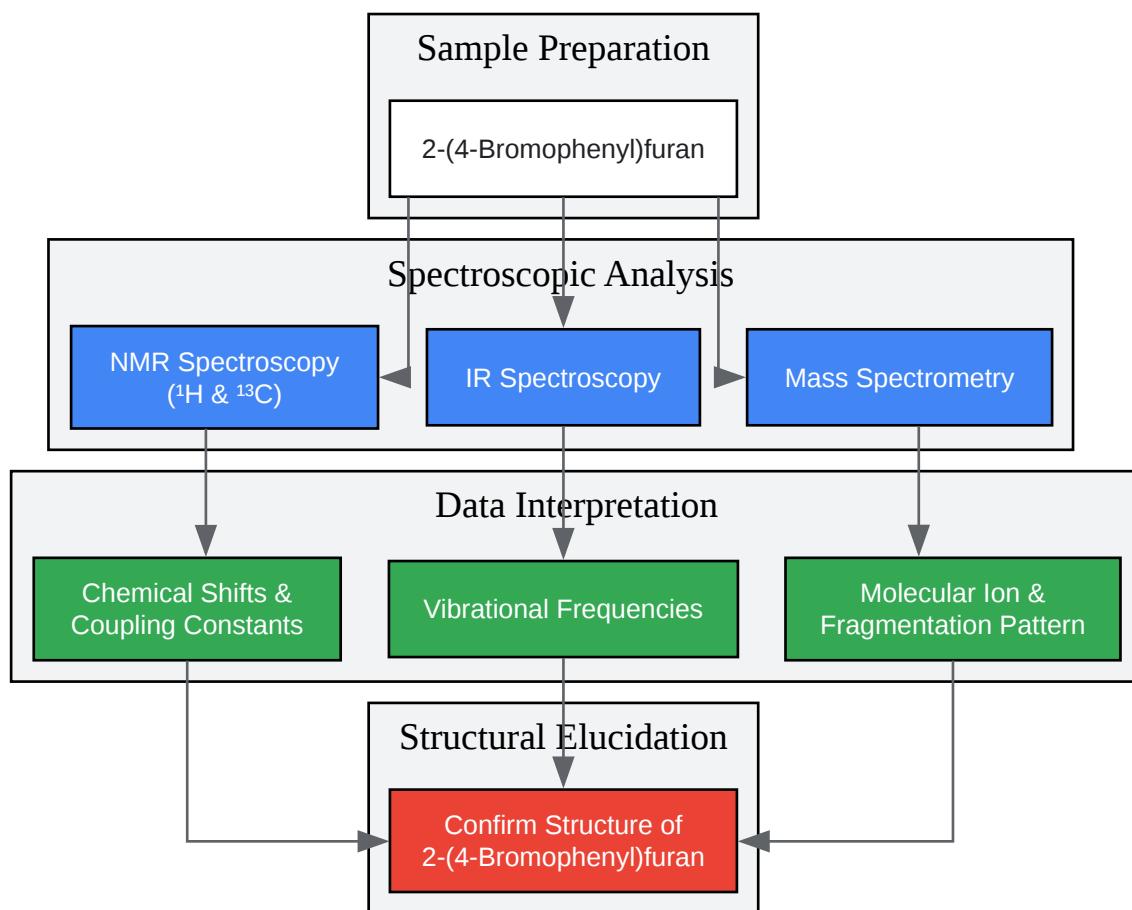
The following sections detail generalized experimental protocols for acquiring the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-(4-Bromophenyl)furan** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a clean, dry NMR tube.
- Instrumentation: The data should be acquired on a Fourier Transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for 1H NMR and 75 MHz or higher for ^{13}C NMR.
- 1H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.


- Acquisition: Record a background spectrum of the empty instrument. Then, place the sample (ATR or KBr pellet) in the sample holder and acquire the spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC/MS).
- Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Interpretation: The resulting mass spectrum displays the relative abundance of ions at different m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural characterization of **2-(4-Bromophenyl)furan** using the spectroscopic techniques discussed.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **2-(4-Bromophenyl)furan**.

- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-(4-Bromophenyl)furan: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086049#spectroscopic-data-of-2-4-bromophenylfuran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com